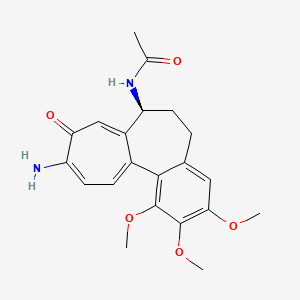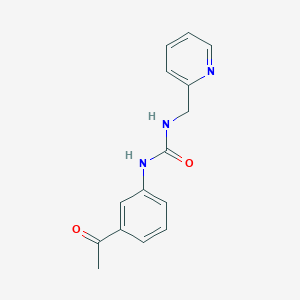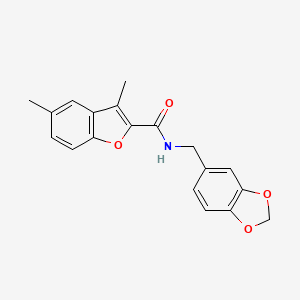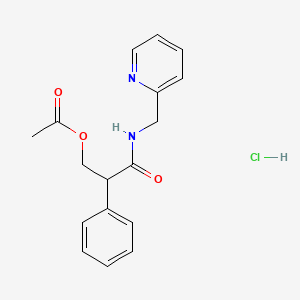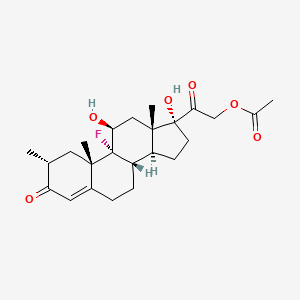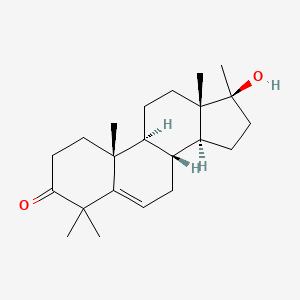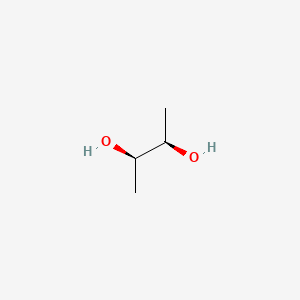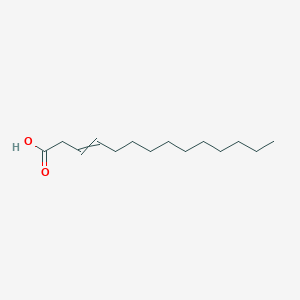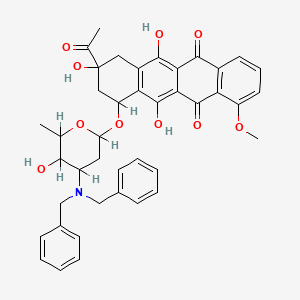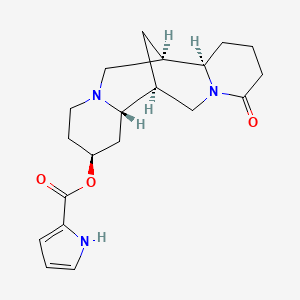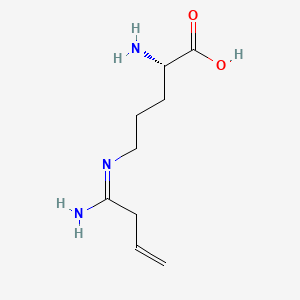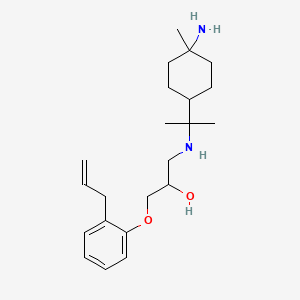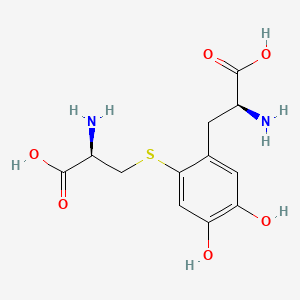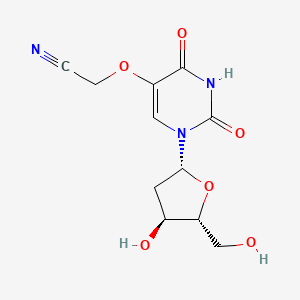![molecular formula C10H13ClFN5O4S B1222126 Urea, n-(2-chloroethyl)-n-[2-(5-fluoro-3,4-dihydro-2, 4-dioxo-1(2h)-pyrimidinyl)-2-(methylthio)ethyl]-n-nitroso- CAS No. 81068-96-4](/img/structure/B1222126.png)
Urea, n-(2-chloroethyl)-n-[2-(5-fluoro-3,4-dihydro-2, 4-dioxo-1(2h)-pyrimidinyl)-2-(methylthio)ethyl]-n-nitroso-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Urea, n-(2-chloroethyl)-n-[2-(5-fluoro-3,4-dihydro-2, 4-dioxo-1(2h)-pyrimidinyl)-2-(methylthio)ethyl]-n-nitroso-” is a complex organic compound that belongs to the class of urea derivatives. Compounds of this nature often exhibit significant biological activity and are of interest in various fields such as medicinal chemistry, pharmacology, and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such complex urea derivatives typically involves multiple steps, including the introduction of functional groups and the formation of the urea linkage. Common synthetic routes may involve:
Nitration and Reduction: Introducing nitroso groups through nitration followed by reduction.
Alkylation: Introducing alkyl groups through alkylation reactions.
Cyclization: Forming the pyrimidine ring through cyclization reactions.
Industrial Production Methods
Industrial production of such compounds often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the sulfur or nitrogen atoms.
Reduction: Reduction reactions can modify the nitroso group.
Substitution: Halogen atoms like chlorine can be substituted with other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Used as catalysts or intermediates in organic synthesis.
Material Science:
Biology
Enzyme Inhibition: Potential inhibitors of specific enzymes.
Biological Probes: Used in studying biological pathways.
Medicine
Drug Development: Potential candidates for anticancer or antiviral drugs.
Diagnostics: Used in diagnostic assays.
Industry
Agriculture: Potential use in the development of pesticides or herbicides.
Polymer Industry: Used in the synthesis of specialized polymers.
Wirkmechanismus
The mechanism of action of such compounds often involves interaction with specific molecular targets, such as enzymes or receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The pyrimidine ring can interact with nucleic acids, potentially affecting DNA or RNA synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Urea Derivatives: Such as thiourea or methylurea.
Pyrimidine Derivatives: Such as fluorouracil or cytosine.
Nitroso Compounds: Such as nitrosourea or nitrosoguanidine.
Uniqueness
This compound’s uniqueness lies in its combination of functional groups, which may confer specific biological activities or chemical reactivity not seen in simpler analogs. The presence of the fluoro, chloroethyl, and nitroso groups, along with the pyrimidine ring, makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
81068-96-4 |
|---|---|
Molekularformel |
C10H13ClFN5O4S |
Molekulargewicht |
353.76 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-3-[2-(5-fluoro-2,4-dioxopyrimidin-1-yl)-2-methylsulfanylethyl]-1-nitrosourea |
InChI |
InChI=1S/C10H13ClFN5O4S/c1-22-7(4-13-9(19)17(15-21)3-2-11)16-5-6(12)8(18)14-10(16)20/h5,7H,2-4H2,1H3,(H,13,19)(H,14,18,20) |
InChI-Schlüssel |
PDHDKLAKLKCEPQ-UHFFFAOYSA-N |
SMILES |
CSC(CNC(=O)N(CCCl)N=O)N1C=C(C(=O)NC1=O)F |
Kanonische SMILES |
CSC(CNC(=O)N(CCCl)N=O)N1C=C(C(=O)NC1=O)F |
| 81068-96-4 | |
Synonyme |
B 3839 B-3839 Urea, N-(2-chloroethyl)-N'-(2-(5-fluoro-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-2-(methylthio)ethyl)-N-nitroso- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


